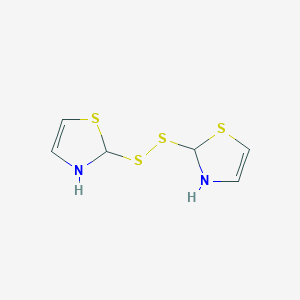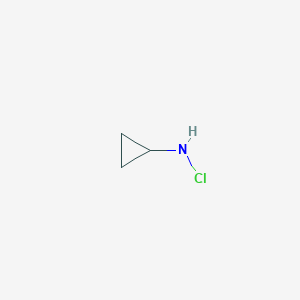
N-Cyclopropylhypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylhypochlorous amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hypochlorous group attached to the carbonyl carbon. Amides are known for their stability and are found extensively in biological systems and synthetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylhypochlorous amide can be achieved through various methods. One common approach involves the reaction of cyclopropylamine with hypochlorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the hypochlorous acid.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between cyclopropylamine and a hypochlorous acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of electrosynthesis has also been explored as a greener and more sustainable method for the production of amides .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropylhypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the amide group can yield amines.
Substitution: The hypochlorous group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides to amines.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hypochlorous group.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclopropylamine.
Substitution: Various N-substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropylhypochlorous amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-Cyclopropylhypochlorous amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The hypochlorous group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylhypochlorous amide: Similar structure but with a methyl group instead of a cyclopropyl group.
N-Ethylhypochlorous amide: Contains an ethyl group instead of a cyclopropyl group.
N-Phenylhypochlorous amide: Features a phenyl group in place of the cyclopropyl group.
Uniqueness
N-Cyclopropylhypochlorous amide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific biological activities .
Eigenschaften
CAS-Nummer |
110192-06-8 |
|---|---|
Molekularformel |
C3H6ClN |
Molekulargewicht |
91.54 g/mol |
IUPAC-Name |
N-chlorocyclopropanamine |
InChI |
InChI=1S/C3H6ClN/c4-5-3-1-2-3/h3,5H,1-2H2 |
InChI-Schlüssel |
DVKYBNATNLOJEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
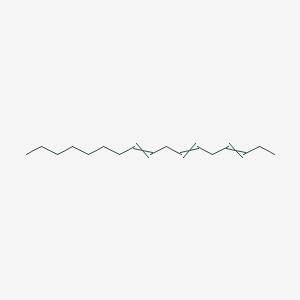
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
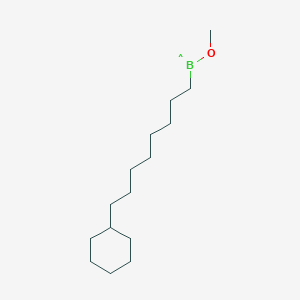
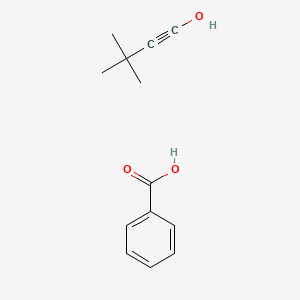
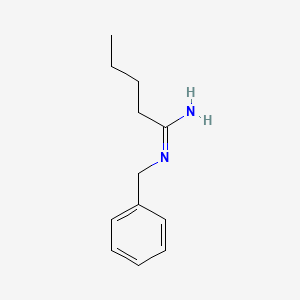
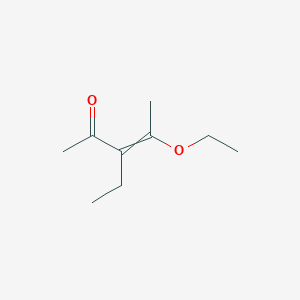
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
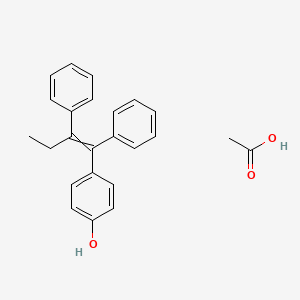
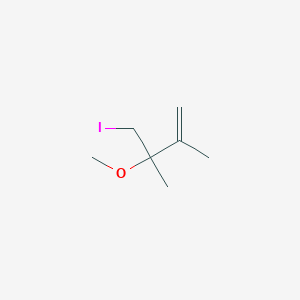
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
